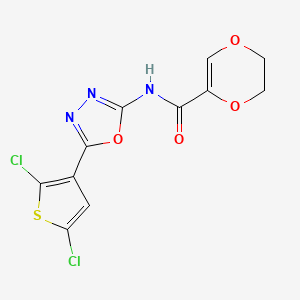

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C11H7Cl2N3O4S and its molecular weight is 348.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. Its oxadiazole component is known for enhancing such activities due to its ability to disrupt microbial cell walls.

- Anticancer Potential : The compound is being evaluated for its effectiveness as an anticancer agent. Research indicates that oxadiazole derivatives can inhibit tumor growth by interfering with DNA replication and inducing apoptosis in cancer cells .

Biological Mechanisms

The biological mechanisms of action for this compound may involve:

- Enzyme Inhibition : It has been shown to interact with specific enzymes that are critical for cell proliferation and survival. For instance, inhibition of poly(ADP-ribose) polymerase (PARP) is a key target in cancer therapy .

- Reactive Oxygen Species Generation : The compound may induce oxidative stress within cells, leading to increased apoptosis rates in cancerous tissues.

Material Science

In addition to its medicinal applications, this compound is being explored in material science:

- Polymer Development : The compound's stability and unique properties make it a candidate for developing new polymers with enhanced thermal stability and resistance to degradation .

Case Study 1: Anticancer Activity

A study focused on the synthesis of various oxadiazole derivatives demonstrated that this compound significantly inhibited the growth of several cancer cell lines with an IC50 value indicating potent activity . This study highlights the compound's potential as a lead molecule for further drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibitory effects on bacterial growth compared to standard antibiotics. This suggests possible applications in developing new antimicrobial agents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dichlorothiophene moiety in the compound undergoes nucleophilic substitution due to electron-withdrawing effects of chlorine atoms. Common reactions include:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Aromatic substitution | KOH/EtOH, reflux (80–100°C, 6–8 hrs) | Replacement of chlorine with nucleophiles (e.g., -OH, -NH₂) |

| Thiophene ring opening | NaNH₂ in DMF, 60°C | Formation of thiol intermediates |

For example, reaction with hydrazine hydrate yields substituted hydrazide derivatives, critical for synthesizing bioactive analogs .

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazol-2-yl group is susceptible to acidic or basic hydrolysis:

-

Acidic hydrolysis (HCl, 6M, reflux): Cleavage of the oxadiazole ring to form carboxylic acid derivatives .

-

Basic hydrolysis (NaOH, 50°C): Produces amide intermediates, which further degrade under prolonged heating.

Oxidation Reactions

The dihydrodioxine ring undergoes oxidation under strong oxidizing agents:

-

With KMnO₄/H₂SO₄ : Converts the dioxine ring into a diketone structure.

-

With H₂O₂/Fe³⁺ : Generates sulfone derivatives from the thiophene sulfur .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated thiophene:

-

Suzuki coupling (Pd(PPh₃)₄, aryl boronic acid): Introduces aryl groups at the 5-position of the thiophene.

-

Buchwald-Hartwig amination : Substitutes chlorine with amines to enhance pharmacological potential .

Condensation Reactions

The carboxamide group reacts with carbonyl compounds:

-

Knoevenagel condensation (malononitrile, piperidine): Forms α,β-unsaturated nitriles, useful for extended conjugation .

-

Schiff base formation (aromatic aldehydes): Generates imine-linked derivatives with enhanced bioactivity .

Biological Interaction-Driven Reactions

In enzymatic environments (e.g., PARP1 inhibition assays), the compound undergoes:

-

Hydrogen bonding : The oxadiazole and dioxine moieties interact with enzyme active sites .

-

Metabolic oxidation : CYP450 enzymes mediate sulfoxidation of the thiophene ring.

Comparative Reactivity Table

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Dichlorothiophene | High (electrophilic substitution) | -Cl → -OH/-NH₂/-Ar |

| Oxadiazole ring | Moderate (hydrolysis-sensitive) | Ring cleavage → carboxylic acid/amide |

| Dihydrodioxine | Low (oxidation-prone) | Oxidation → diketone |

| Carboxamide | High (condensation-prone) | Schiff base/Knoevenagel adducts |

Mechanistic Insights

Propiedades

IUPAC Name |

N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O4S/c12-7-3-5(8(13)21-7)10-15-16-11(20-10)14-9(17)6-4-18-1-2-19-6/h3-4H,1-2H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKVOUZJDEINBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.